molecular formula C9H6F4O3 B159287 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid CAS No. 10008-97-6

2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid

Cat. No. B159287
CAS RN: 10008-97-6
M. Wt: 238.14 g/mol
InChI Key: SKLLNTQHBPZMDI-UHFFFAOYSA-N
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Description

2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid is a research chemical . It has the molecular formula C9H6F4O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoic acid group attached to a tetrafluoroethoxy group . The exact mass of the molecule is 238.02530670 g/mol . The molecule has a topological polar surface area of 46.5 Ų .


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 238.14 g/mol . The compound has 1 hydrogen bond donor count and 7 hydrogen bond acceptor count . It has a rotatable bond count of 4 .

Scientific Research Applications

Development as Fluorescence Probes

A study by Setsukinai et al. (2003) explored the development of novel fluorescence probes for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals and reactive intermediates of peroxidase. The compounds synthesized, including derivatives of benzoic acid, showed potential for visualizing reactive species in living cells, suggesting applications in biological and chemical research (Setsukinai et al., 2003).

Analytical Chemistry Techniques

In analytical chemistry, benzoic acid derivatives have been used in methods for identifying aromatic isomers. Uddin et al. (2017) utilized benzoic acid derivatives to distinguish between hydroxy benzoic acid isomers using Briggs-Rauscher oscillators, indicating applications in chemical analysis and isomer identification (Uddin et al., 2017).

Food Science and Preservation

Benzoic acid and its derivatives, including 2-(1,1,2,2-tetrafluoroethoxy)benzoic acid, are commonly used as preservatives in food products. Del Olmo et al. (2017) discussed the use, exposure, and controversies surrounding benzoic acid in foods, emphasizing their importance in food science and safety (del Olmo et al., 2017).

Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives serve as model compounds. Reschke et al. (2016) investigated the thermodynamic behavior of benzoic acid mixtures, providing crucial data for drug substance design and process development in pharmaceuticals (Reschke et al., 2016).

Mass Spectrometry

Benzoic acid derivatives, such as this compound, are used in matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS). Qian and Huang (2005) studied the molecular and crystal structures of such matrices, highlighting their role in improving mass spectrometry techniques (Qian & Huang, 2005).

Synthesis and Chemical Reactions

Benzoic acid derivatives are utilized in various synthetic chemical reactions. Bennetau et al. (1995) described methods for directed lithiation of benzoic acids, demonstrating their utility in creating complex organic molecules (Bennetau et al., 1995).

Mechanism of Action

The mechanism of action of 2-(1,1,2,2-tetrafluoroethoxy)benzoic Acid is not specified in the search results. As a research chemical, its biological activity may not be fully characterized .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements include H302 - H319 - H412, and the precautionary statements include P273 - P305 + P351 + P338 .

properties

IUPAC Name

2-(1,1,2,2-tetrafluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-4-2-1-3-5(6)7(14)15/h1-4,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLLNTQHBPZMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380989
Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10008-97-6
Record name 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-Perfluoroethoxy)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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